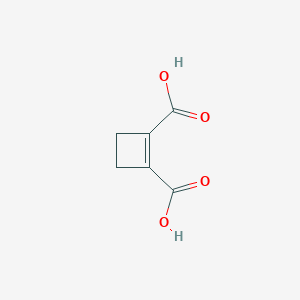

1-Cyclobutene-1,2-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOGLHXZZGEOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340701 | |

| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16508-05-7 | |

| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobut-1-ene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclobutene-1,2-dicarboxylic Acid

Introduction

1-Cyclobutene-1,2-dicarboxylic acid is a strained, unsaturated cyclic molecule of significant interest to researchers in organic synthesis, materials science, and drug development. Its rigid, four-membered ring and the presence of two carboxylic acid functionalities in a cis conformation make it a valuable building block for the synthesis of complex molecular architectures, polymers with unique thermal properties, and novel pharmaceutical scaffolds. The inherent ring strain of the cyclobutene moiety and the electronic properties conferred by the vicinal carboxylic acid groups offer a unique platform for diverse chemical transformations. This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical analysis of each approach.

Strategic Approaches to the Synthesis

The synthesis of this compound presents a unique set of challenges, primarily centered around the construction of the strained four-membered ring and the introduction of the carbon-carbon double bond. Two principal retrosynthetic disconnections guide the synthetic strategies:

-

Formation of the Cyclobutane Ring followed by Desaturation: This is the most common and well-documented approach. It involves the initial synthesis of a saturated cyclobutane-1,2-dicarboxylic acid derivative, which is then subjected to an elimination reaction to introduce the double bond.

-

Direct Formation of the Cyclobutene Ring: This approach aims to construct the cyclobutene ring with the double bond already in place. While potentially more efficient, this strategy is often more challenging to implement.

This guide will delve into the practical execution of these strategies, providing detailed methodologies and the scientific rationale behind them.

Methodology 1: Synthesis via Cyclobutane Precursor and Subsequent Elimination

This robust and versatile two-stage approach is the most widely employed method for the synthesis of this compound.

Stage 1: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid

The synthesis of the saturated precursor, cis-cyclobutane-1,2-dicarboxylic acid, is typically achieved through a photochemical [2+2] cycloaddition reaction. This method is highly efficient and stereoselective.

The choice of a photochemical [2+2] cycloaddition is dictated by the Woodward-Hoffmann rules, which predict that the concerted, suprafacial-suprafacial cycloaddition of two ethylene units is photochemically allowed but thermally forbidden. This reaction allows for the direct formation of the cyclobutane ring from readily available starting materials. The use of maleic anhydride as the starting material is advantageous due to its high reactivity as a dienophile and the fact that its hydrolysis directly yields the desired cis-dicarboxylic acid.

Experimental Protocol: Photochemical Dimerization of Maleic Anhydride and Hydrolysis

Materials:

-

Maleic anhydride

-

Acetone (photosensitizer and solvent)

-

High-pressure mercury lamp

-

Quartz reaction vessel

-

Hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Photocycloaddition: A solution of maleic anhydride in acetone is placed in a quartz reaction vessel. The use of quartz is crucial as it is transparent to the UV radiation required for the reaction. Acetone acts as both a solvent and a photosensitizer, which absorbs the UV light and transfers the energy to the maleic anhydride molecules, promoting them to an excited triplet state. The solution is then irradiated with a high-pressure mercury lamp at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation of the Dianhydride: Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude cyclobutane-1,2,3,4-tetracarboxylic dianhydride as a white solid.

-

Hydrolysis: The crude dianhydride is then hydrolyzed by refluxing with water or dilute hydrochloric acid. This step opens the anhydride rings to form the corresponding tetracarboxylic acid.

-

Decarboxylation: The resulting cyclobutane-1,2,3,4-tetracarboxylic acid is then heated at a high temperature (typically above 150 °C) to induce decarboxylation, yielding cis-cyclobutane-1,2-dicarboxylic acid.

-

Purification: The crude cis-cyclobutane-1,2-dicarboxylic acid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure product.

Data Presentation:

| Step | Reactants | Conditions | Product | Yield (%) |

| 1 | Maleic Anhydride, Acetone | UV irradiation (high-pressure Hg lamp), Quartz vessel, RT | Cyclobutane-1,2,3,4-tetracarboxylic dianhydride | 85-95 |

| 2 | Dianhydride, H₂O/HCl | Reflux | cis-Cyclobutane-1,2-dicarboxylic acid | 90-98 |

Stage 2: Dehydrogenation of cis-Cyclobutane-1,2-dicarboxylic Acid

The introduction of the double bond into the saturated cyclobutane ring is the critical step in this synthetic sequence. A common and effective method is through a bromination-dehydrobromination sequence.

This two-step process allows for the regioselective introduction of the double bond. The initial bromination reaction proceeds via a radical mechanism, which is selective for the tertiary C-H bonds adjacent to the carboxylic acid groups. The subsequent dehydrobromination is an E2 elimination reaction, which requires a strong base and an anti-periplanar arrangement of the hydrogen and bromine atoms to be eliminated. The choice of a bulky base can influence the regioselectivity of the elimination.

Experimental Protocol: Bromination-Dehydrobromination

Materials:

-

cis-Cyclobutane-1,2-dicarboxylic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Potassium tert-butoxide

-

tert-Butanol

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Bromination: A solution of cis-cyclobutane-1,2-dicarboxylic acid, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in dry carbon tetrachloride is refluxed under an inert atmosphere. AIBN acts as a radical initiator. The reaction is monitored by the disappearance of the starting material.

-

Work-up: After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-bromo-cyclobutane-1,2-dicarboxylic acid.

-

Dehydrobromination: The crude bromo-diacid is dissolved in tert-butanol, and a solution of potassium tert-butoxide in tert-butanol is added dropwise at room temperature. The use of a strong, non-nucleophilic base like potassium tert-butoxide favors the elimination reaction over substitution.

-

Acidification and Extraction: After the reaction is complete, the mixture is acidified with dilute hydrochloric acid and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

Purification: The crude this compound is purified by recrystallization to afford the final product.

Data Presentation:

| Step | Reactants | Conditions | Product | Yield (%) |

| 1 | cis-Cyclobutane-1,2-dicarboxylic acid, NBS, AIBN | CCl₄, Reflux | 2-Bromo-cyclobutane-1,2-dicarboxylic acid | 70-80 |

| 2 | 2-Bromo-cyclobutane-1,2-dicarboxylic acid, KOtBu | t-BuOH, RT | This compound | 60-75 |

Mandatory Visualization:

Caption: Synthetic pathway to this compound via a cyclobutane precursor.

Methodology 2: Direct Synthesis of the Cyclobutene Ring

While less common, it is conceptually possible to construct the cyclobutene ring directly. One plausible, albeit challenging, approach would be a [2+2] cycloaddition between acetylene and maleic anhydride.

Causality Behind Experimental Choices:

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. A [2+2] cycloaddition involving an alkyne is less common but can be promoted under specific conditions, such as photochemical activation or in the presence of a suitable catalyst. The challenge lies in controlling the reactivity and preventing side reactions.

Hypothetical Protocol: [2+2] Cycloaddition of Acetylene and Maleic Anhydride

Materials:

-

Maleic anhydride

-

Acetylene gas

-

Photosensitizer (e.g., benzophenone)

-

Suitable solvent (e.g., dichloromethane)

-

UV photoreactor

Procedure:

-

A solution of maleic anhydride and a photosensitizer in a suitable solvent would be placed in a photoreactor.

-

Acetylene gas would be bubbled through the solution while irradiating with UV light.

-

The reaction would theoretically yield 1-cyclobutene-1,2-dicarboxylic anhydride.

-

Subsequent hydrolysis of the anhydride would provide the target diacid.

Note: This is a hypothetical pathway and would require significant optimization to be a viable synthetic route. The low reactivity of acetylene as a dienophile in thermal [2+2] cycloadditions and potential for polymerization are significant hurdles.

Mandatory Visualization:

An In-depth Technical Guide to the Formation of 1-Cyclobutene-1,2-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway toward 1-cyclobutene-1,2-dicarboxylic acid, a valuable building block in organic synthesis. The predominant and most viable synthetic route proceeds through a two-stage process commencing with the photochemical dimerization of maleic anhydride to yield a saturated cyclobutane intermediate, followed by an oxidative bis-decarboxylation to introduce the olefinic bond. This document elucidates the underlying mechanisms of each stage, provides detailed experimental protocols, and discusses the critical parameters that govern the reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, mechanistic understanding and practical knowledge of this synthesis.

Introduction

This compound and its derivatives are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals, polymers, and other functional materials. The constrained four-membered ring and the presence of two carboxylic acid moieties offer unique stereochemical and reactive properties. Understanding the intricacies of its formation is crucial for the efficient and controlled synthesis of novel chemical entities. This guide will deconstruct the primary synthetic route, which is a testament to the elegance and power of photochemistry and subsequent oxidative transformations.

The synthesis is logically divided into two core transformations:

-

[2+2] Photocycloaddition: The formation of the cyclobutane ring via the dimerization of maleic anhydride.

-

Oxidative Bis-decarboxylation: The conversion of the resulting cyclobutane-1,2,3,4-tetracarboxylic acid into this compound.

We will explore the causality behind the experimental choices for each step, ensuring a self-validating system of protocols grounded in authoritative scientific literature.

Part 1: Formation of the Cyclobutane Precursor via [2+2] Photocycloaddition

The initial and foundational step in the synthesis of this compound is the formation of a saturated four-membered ring. The most efficient method to achieve this is the photochemical [2+2] cycloaddition of maleic anhydride.

The Mechanism of Photodimerization

The photodimerization of maleic anhydride is a classic example of a photochemical cycloaddition reaction.[1] Under ultraviolet (UV) irradiation, two molecules of maleic anhydride combine to form cyclobutane-1,2,3,4-tetracarboxylic dianhydride. The reaction proceeds through the following key steps:

-

Photoexcitation: A molecule of maleic anhydride absorbs a photon (hν), promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state (S₁) rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Formation of a 1,4-Diradical Intermediate: The excited triplet state of maleic anhydride reacts with a ground-state molecule. This interaction involves a suprafacial-suprafacial overlap of the two π systems, leading to the formation of two new σ bonds and generating a 1,4-diradical intermediate.

-

Ring Closure: The 1,4-diradical intermediate then undergoes spin inversion and subsequent ring closure to form the stable cyclobutane ring.

The stereochemistry of the product is predominantly the cis,trans,cis-isomer, which is a consequence of the geometric constraints of the triplet-state reaction.

Caption: Mechanism of Maleic Anhydride Photodimerization.

Experimental Protocol: Photochemical Dimerization of Maleic Anhydride

This protocol is a robust method for producing the cyclobutane precursor.

Materials:

-

Maleic Anhydride (high purity)

-

Ethyl Acetate (spectroscopic grade)

-

Quartz photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Magnetic stirrer

-

Cooling system

Procedure:

-

Prepare a solution of maleic anhydride in ethyl acetate. The concentration should be optimized, but a starting point of 0.5 M is recommended.

-

Transfer the solution to the quartz photoreactor.

-

Ensure the cooling system is active to maintain a constant temperature, typically between 20-30 °C, to minimize side reactions.

-

Begin stirring the solution and irradiate with the UV lamp. The reaction time will vary depending on the lamp intensity and reactor geometry but is typically in the range of 24-48 hours.

-

Monitor the reaction progress by observing the precipitation of the product, cyclobutane-1,2,3,4-tetracarboxylic dianhydride, which is sparingly soluble in ethyl acetate.

-

Once the reaction is complete, turn off the UV lamp and collect the solid product by vacuum filtration.

-

Wash the product with cold ethyl acetate to remove any unreacted maleic anhydride.

-

Dry the product under vacuum.

Data Summary:

| Parameter | Value |

| Starting Material | Maleic Anhydride |

| Solvent | Ethyl Acetate |

| UV Wavelength | ~254 nm |

| Typical Yield | 60-75% |

Part 2: Synthesis of this compound via Oxidative Bis-decarboxylation

The second critical stage of the synthesis is the introduction of a double bond into the cyclobutane ring. This is achieved through the oxidative bis-decarboxylation of the vicinal dicarboxylic acids of the cyclobutane precursor.[2] Lead tetraacetate is a highly effective reagent for this transformation.[3][4][5]

Mechanism of Oxidative Bis-decarboxylation with Lead Tetraacetate

The reaction of a vicinal dicarboxylic acid with lead tetraacetate proceeds through a mechanism that can involve both radical and ionic intermediates. The key steps are:

-

Ligand Exchange: The dicarboxylic acid reacts with lead tetraacetate to form a lead(IV) dicarboxylate intermediate.

-

Homolytic Cleavage: This intermediate undergoes homolytic cleavage of the O-Pb bond to generate a carboxyl radical and a lead(III) species.

-

Decarboxylation: The carboxyl radical is unstable and rapidly loses carbon dioxide to form an alkyl radical.

-

Second Decarboxylation and Alkene Formation: The process is repeated for the second carboxylic acid group, leading to a diradical intermediate that collapses to form the alkene and two molecules of carbon dioxide. Alternatively, the initial alkyl radical can be oxidized to a carbocation by another lead(IV) species, followed by elimination to form the alkene.

The presence of pyridine in the reaction mixture is often beneficial as it can act as a base and a ligand.

Caption: Mechanism of Oxidative Bis-decarboxylation.

Experimental Protocol: Oxidative Bis-decarboxylation

Prerequisite: The cyclobutane-1,2,3,4-tetracarboxylic dianhydride from Part 1 must first be hydrolyzed to the corresponding tetracarboxylic acid. This is readily achieved by refluxing the dianhydride in water.

Materials:

-

Cyclobutane-1,2,3,4-tetracarboxylic acid

-

Lead tetraacetate (Pb(OAc)₄)

-

Pyridine (anhydrous)

-

Benzene or Dimethyl sulfoxide (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a reaction flask under an inert atmosphere.

-

To a stirred solution of cyclobutane-1,2,3,4-tetracarboxylic acid in a suitable solvent (e.g., a mixture of benzene and pyridine), add lead tetraacetate portion-wise. The reaction is often exothermic, so controlled addition is necessary.

-

Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the solvent used. For a benzene/pyridine mixture, refluxing for a few hours is typically sufficient.

-

Monitor the reaction by observing the evolution of carbon dioxide.

-

Upon completion, cool the reaction mixture and filter to remove lead(II) acetate.

-

The filtrate is then typically acidified and extracted with a suitable organic solvent (e.g., diethyl ether) to isolate the this compound.

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization.

Data Summary:

| Parameter | Value |

| Starting Material | Cyclobutane-1,2,3,4-tetracarboxylic acid |

| Reagent | Lead Tetraacetate |

| Solvent | Benzene/Pyridine or DMSO |

| Typical Yield | 40-60% |

Conclusion

The synthesis of this compound is a well-established yet nuanced process that hinges on the successful execution of a photochemical cycloaddition followed by an oxidative bis-decarboxylation. A thorough understanding of the underlying mechanisms is paramount for optimizing reaction conditions and achieving high yields of the desired product. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals to confidently approach the synthesis of this important chemical intermediate. The versatility of the cyclobutene scaffold ensures that this synthetic route will continue to be of significant interest in the development of novel molecules with unique properties.

References

-

Scribd. Reactions: Maleic Anhydride (Cis-Butenedioic Anhydride, Toxilic Anhydride, 2,5-Dioxofuran) Is An | PDF | Molecules. Available at: [Link]

-

Hernvann, F., Rasore, G., Declerck, V., & Aitken, D. J. (2014). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry, 12(41), 8297-8305. Available at: [Link]

-

Filo. Qtn 33. Suggest a mechanism to show how the following compound may be for... Available at: [Link]

-

Sheldon, R. A. (2019). Oxidative Decarboxylation of Acids by Lead Tetraacetate. Organic Reactions, 1-229. Available at: [Link]

-

PrepChem.com. Synthesis of 1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride. Available at: [Link]

- Google Patents. Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid.

-

Chu, Q. R., et al. (2017). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 53(57), 8074-8077. Available at: [Link]

-

Organic Chemistry Data. Reduction and Oxidation :: Lead Tetraacetate. Available at: [Link]

-

Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]

-

Eberson, L. (1967). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 44(2), 101. Available at: [Link]

- Google Patents. Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.

-

ProQuest. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Available at: [Link]

-

Alfred State. ~nthesis. Available at: [Link]

-

Juniper Publishers. Lead Tetraacetate in Organic Synthesis. Available at: [Link]

-

ResearchGate. Oxidative Decarboxylation of Acids by Lead Tetraacetate | Request PDF. Available at: [Link]

-

Pazdera, P., & Šimbera, J. (2004). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Chemical syntheses and technologies for the sustainable development III. Available at: [Link]

Sources

physical and chemical properties of 1-Cyclobutene-1,2-dicarboxylic acid

An In-depth Technical Guide to 1-Cyclobutene-1,2-dicarboxylic Acid: Properties, Reactivity, and Applications

Introduction

This compound, with the chemical formula C₆H₆O₄, is a notable organic compound featuring a strained four-membered cyclobutene ring functionalized with two adjacent carboxylic acid groups.[1] This unique molecular architecture, combining the reactivity of a cycloalkene with the functionality of a dicarboxylic acid, makes it a valuable building block in various domains of chemical synthesis. Its classification as a cycloalkene dicarboxylic acid underscores its dual reactivity, which has been leveraged in the development of novel polymers and complex organic molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key applications, tailored for professionals in research and drug development.

Molecular Structure and Properties

The structure of this compound is characterized by a cyclobutene ring where the two carboxyl groups are attached to the sp²-hybridized carbon atoms of the double bond. This arrangement imparts a degree of rigidity to the molecule. An intramolecular hydrogen bond can form between the two carboxylic acid groups, influencing its conformational preferences and reactivity.[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It typically presents as a white crystalline solid and exhibits solubility in polar solvents, a property conferred by the polar carboxyl groups.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₆O₄ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | ~128-131 °C (for certain isomers) | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Chemical Properties

The chemical behavior of this compound is governed by the interplay between the acidic carboxyl groups and the reactive cyclobutene ring.

-

Acidity : The presence of two carboxylic acid groups makes the compound distinctly acidic.[1]

-

Stability : The inherent ring strain of the cyclobutane structure can influence its stability, particularly at elevated temperatures, which may lead to ring-opening or other rearrangements.[1]

-

Reactivity : It serves as a versatile building block for synthesizing more complex molecules through various organic transformations.[1]

Synthesis and Key Chemical Transformations

The synthesis of this compound and its derivatives can be achieved through several routes, highlighting its accessibility for research and development.

Synthetic Methodologies

One established method for its synthesis involves the hydrolysis of cis-cyclobutane-1,2-dicyanide in sulfuric acid under controlled temperature conditions.[1] Other approaches involve reactions with esters, such as the use of maleic or fumaric acid esters with a ketene acetal in the presence of a Lewis acid.[1][3]

The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Key Reactions

This compound participates in a range of chemical reactions characteristic of both dicarboxylic acids and alkenes.

-

Esterification : The carboxyl groups readily react with alcohols in the presence of an acid catalyst to form the corresponding diesters.[1] This is a fundamental transformation for modifying solubility and creating derivatives for polymer synthesis.

-

Anhydride Formation : Upon heating, typically with a dehydrating agent, it can form the corresponding cyclic anhydride, 3-oxabicyclo[3.2.0]heptane-2,4-dione. This anhydride is a reactive intermediate itself.

-

Cycloaddition Reactions : The electron-deficient double bond, influenced by the two carboxyl groups, makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). A notable example is its reaction with cyclopentadiene, which proceeds with exceptional stereoselectivity to yield predominantly the endo-adduct.[2] This stereoselectivity is attributed to the influence of the intramolecular hydrogen bond.[2]

-

Decarboxylation : Under certain thermal or catalytic conditions, it may undergo decarboxylation.[1]

The diagram below illustrates the Diels-Alder reaction mechanism.

Caption: Diels-Alder reaction of this compound.

Experimental Protocol: Esterification

This section provides a representative protocol for the synthesis of diethyl 1-cyclobutene-1,2-dicarboxylate.

Objective: To synthesize the diethyl ester of this compound via Fischer esterification.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Ethanol (20 eq, solvent and reactant)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

Setup: A round-bottom flask is charged with this compound and anhydrous ethanol. A magnetic stirrer is added.

-

Catalyst Addition: The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl 1-cyclobutene-1,2-dicarboxylate.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Applications in Research and Development

The unique structural features of this compound make it a compound of interest in several scientific areas.

-

Materials Science : It is utilized as a monomer or precursor for the synthesis of novel polymers and materials. Its rigid cyclobutene core can impart unique thermal and mechanical properties to polyesters and polyamides.[1] The related saturated cyclobutane dicarboxylic acids are also explored for creating biodegradable plastics.[4]

-

Organic Synthesis : It acts as a key building block for constructing more elaborate molecular architectures. Its participation in stereoselective cycloaddition reactions is particularly valuable for creating complex polycyclic systems.[1][2]

-

Pharmaceuticals and Agrochemicals : The esters and other derivatives of cyclobutane dicarboxylic acids serve as important intermediates in the synthesis of pharmaceutically active compounds and agrochemicals.[3][4]

Conclusion

This compound is a versatile and reactive molecule whose properties are derived from the synergistic effects of its strained ring and dual carboxylic acid functionalities. Its utility as a synthetic building block in materials science and organic chemistry is well-established, and ongoing research continues to unveil new applications. The stereoselective nature of its cycloaddition reactions, in particular, offers a powerful tool for the synthesis of complex target molecules, making it an invaluable asset for researchers and drug development professionals.

References

-

Paquette, L. A., & Gugelchuk, M. M. (1984). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (3), 355-360. Retrieved from [Link]

-

Lonza AG. (1997). Process for preparing cyclobutane-1,2-dicarboxylic esters. Eureka | Patsnap. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-314869) | 16508-05-7 [evitachem.com]

- 2. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemimpex.com [chemimpex.com]

1-Cyclobutene-1,2-dicarboxylic acid molecular structure and bonding

An In-depth Technical Guide to 1-Cyclobutene-1,2-dicarboxylic Acid: Molecular Structure, Bonding, and Synthetic Insights

Abstract

This compound, a strained cyclic olefin bearing two carboxylic acid functions, represents a molecule of significant interest in synthetic and materials chemistry. Its unique structural framework, characterized by inherent ring strain and the presence of a reactive π-system, makes it a valuable building block for complex molecular architectures and functional polymers. This guide provides a comprehensive analysis of its molecular structure, bonding characteristics, and stereoelectronic properties, grounded in crystallographic and spectroscopic data. We will delve into the nuanced intramolecular forces that govern its conformation, explore its synthetic accessibility, and detail the analytical protocols essential for its unambiguous characterization. The content is tailored for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding of this versatile compound.

Introduction: The Significance of a Strained Carbocycle

The cyclobutane motif, while less common than its five- and six-membered counterparts, offers a unique stereochemical and conformational landscape that is increasingly exploited in medicinal chemistry and materials science.[1][2] The introduction of a double bond within this four-membered ring to form a cyclobutene system further amplifies its chemical potential by introducing significant ring strain and a localized site of high reactivity.

This compound (molecular formula: C₆H₆O₄) is a bifunctional molecule that marries the high reactivity of a strained olefin with the versatile chemistry of carboxylic acids.[3] This combination makes it a compelling synthon for various applications, including:

-

Diels-Alder Reactions: The electron-deficient alkene serves as a potent dienophile for constructing complex polycyclic systems.

-

Polymer Chemistry: It can be utilized as a monomer for the synthesis of novel polyesters and polyamides, where the rigid cyclobutene core can impart unique thermal and mechanical properties.[3]

-

Ligand Development: The dicarboxylic acid arrangement is ideal for coordinating with metal centers, opening avenues in catalysis and the development of metal-organic frameworks (MOFs).

This guide aims to provide an authoritative overview of the fundamental chemical and physical properties of this molecule, focusing on the interplay between its structure and reactivity.

Molecular Structure and Bonding Analysis

The chemical behavior of this compound is a direct consequence of its unique and strained molecular geometry. X-ray crystallography provides the most definitive insight into its solid-state structure.[4]

The Cyclobutene Ring: Strain and Geometry

Unlike the puckered conformation of cyclobutane, the cyclobutene ring is forced into a more planar arrangement due to the sp²-hybridized carbons of the double bond. This planarity exacerbates the angle strain, as the internal bond angles are forced to deviate significantly from the ideal sp³ (109.5°) and sp² (120°) values. This inherent strain energy is a primary driver of the ring's high reactivity, particularly in cycloaddition reactions where the strain can be relieved.

Intramolecular Hydrogen Bonding: A Key Conformational Driver

A critical feature of the this compound structure is the presence of a strong intramolecular hydrogen bond between the two adjacent carboxylic acid groups.[4] The crystal structure reveals a short O-H···O distance of approximately 2.625 Å, which is indicative of a significant hydrogen bonding interaction.[4]

This interaction has profound stereoelectronic consequences:

-

Conformational Locking: It locks the two carboxyl groups into a syn-periplanar orientation, holding them relatively coplanar with the cyclobutene ring.

-

Acidity Modulation: The hydrogen bond can influence the pKa values of the carboxylic acids. The first deprotonation is facilitated by the stabilization of the resulting carboxylate, while the second deprotonation requires disrupting this stable hydrogen-bonded motif.

-

Stereochemical Control: As will be discussed in Section 5, this fixed conformation plays a crucial role in directing the stereochemical outcome of reactions, such as the Diels-Alder cycloaddition.[4]

The logical relationship between the molecule's features is illustrated below.

Caption: Interplay of structure and reactivity in this compound.

Crystallographic Data Summary

The definitive structure of this compound was determined by X-ray diffraction, revealing a monoclinic crystal system with space group Cc.[4] Key structural parameters are summarized in the table below.

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Indicates the symmetry of the crystal lattice. |

| Space Group | Cc | Defines the specific symmetry elements within the unit cell. |

| Lattice Parameters | a = 5.551 Å, b = 13.541 Å, c = 8.714 Å, β = 98.91° | Dimensions of the unit cell. |

| Intramolecular H-bond | 2.625 Å | Confirms a strong interaction locking the carboxyl groups' conformation.[4] |

Synthesis of this compound

The synthesis of cyclobutene derivatives often leverages cycloaddition or ring-closing reactions. While numerous methods exist for related cyclobutane systems, such as the [2+2] photocycloaddition of cinnamic acids, the direct synthesis of the unsaturated this compound typically involves elimination reactions from a saturated precursor.[5][6]

General Synthetic Strategy: Bromination-Dehydrobromination

A common and reliable laboratory-scale synthesis proceeds via a two-step sequence starting from the commercially available cis-cyclobutane-1,2-dicarboxylic acid.

Caption: General two-step synthesis workflow from a saturated precursor.

Experimental Protocol: Synthesis from a Dihalo-Cyclobutane Precursor

This protocol describes a representative procedure for the double dehydrobromination step. The causality behind experimental choices is highlighted.

Objective: To synthesize this compound via elimination.

Materials:

-

3,4-Dibromocyclobutane-1,2-dicarboxylic acid

-

Potassium hydroxide (KOH)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A solution of 3,4-dibromocyclobutane-1,2-dicarboxylic acid (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Rationale: Ethanol serves as a polar protic solvent that can dissolve both the substrate and the base, facilitating the E2 elimination reaction.

-

-

Base Addition: A solution of potassium hydroxide (2.5 eq) in ethanol is added dropwise to the stirred reaction mixture at room temperature.

-

Rationale: A strong base (KOH) is required to abstract the acidic protons alpha to the carboxyl groups and initiate the elimination of bromide. A slight excess of base ensures the reaction goes to completion.

-

-

Reflux: The reaction mixture is heated to reflux for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the elimination reactions. Refluxing ensures a constant, controlled reaction temperature.

-

-

Workup - Acidification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to pH ~1 with concentrated HCl.

-

Rationale: The product exists as a dicarboxylate salt in the basic solution. Acidification is crucial to protonate the carboxylate groups, rendering the final dicarboxylic acid product neutral and insoluble in the aqueous phase, allowing for its extraction.

-

-

Extraction: The acidified aqueous solution is extracted three times with diethyl ether.

-

Rationale: Diethyl ether is a suitable organic solvent for extracting the moderately polar dicarboxylic acid from the aqueous solution containing inorganic salts. Multiple extractions ensure a high recovery yield.

-

-

Drying and Isolation: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Rationale: MgSO₄ removes residual water from the organic phase. Evaporation of the volatile ether isolates the non-volatile product.

-

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained data with literature values.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical to confirm the successful synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the product in solution.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals include:

-

A singlet or narrow multiplet for the two equivalent methylene protons (-CH₂-) of the cyclobutene ring.

-

A very broad singlet far downfield (>10 ppm) corresponding to the two acidic carboxylic acid protons. The broadness is due to hydrogen bonding and chemical exchange.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework:

-

A signal for the methylene carbons (-CH₂-).

-

A downfield signal for the sp²-hybridized olefinic carbons (-C=C-).

-

A signal in the characteristic region for carboxylic acid carbons (-COOH) (>170 ppm).

-

| Spectroscopic Data Summary (Predicted/Typical) | |

| Technique | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | ~2.8 - 3.2 (CH₂, s, 4H), >10 (COOH, br s, 2H) |

| ¹³C NMR | ~35-45 (CH₂), ~140-150 (C=C), >170 (C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A very broad and strong absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid. The intramolecular hydrogen bond may cause this peak to shift slightly.

-

C=C Stretch: A medium to weak absorption band around 1640-1680 cm⁻¹ for the carbon-carbon double bond stretch. This peak can sometimes be weak in symmetrical alkenes.

Chemical Reactivity and Applications

The unique structure of this compound dictates its reactivity, making it a valuable intermediate.

Diels-Alder Cycloaddition

The electron-withdrawing carboxylic acid groups render the double bond electron-deficient, making the molecule an excellent dienophile in [4+2] Diels-Alder reactions. An interesting feature is its stereoselectivity. While many related dienophiles yield predominantly exo products, this compound reacts with cyclopentadiene to give a high proportion of the endo adduct.[4] This reversal of expected stereoselectivity is attributed to the rigid, planar conformation enforced by the intramolecular hydrogen bond, which influences the non-bonded interactions in the cycloaddition transition state.[4]

Potential in Drug Development

The cyclobutane ring is a "non-classical" bioisostere that can improve metabolic stability, reduce planarity, and provide a rigid scaffold to orient pharmacophoric groups in three-dimensional space.[1][2] The dicarboxylic acid functionality can be used to improve solubility or act as a handle for further derivatization into esters or amides, which are common functional groups in active pharmaceutical ingredients. The rigid framework of this compound makes it an attractive scaffold for designing conformationally constrained analogues of biologically active molecules.

Conclusion

This compound is a molecule whose chemistry is dominated by the interplay between ring strain and intramolecular hydrogen bonding. This guide has detailed its structural and electronic properties, provided a framework for its synthesis and characterization, and highlighted its reactivity. The fixed conformation imposed by the internal hydrogen bond is a key feature that not only defines its structure but also controls its stereochemical behavior in reactions. For medicinal chemists, materials scientists, and synthetic organic chemists, this strained dicarboxylic acid offers a unique and powerful tool for the construction of novel and functional molecular systems.

References

-

G. A. Berchtold, J. Ciabattoni, A. A. Tunick. (1966). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Houssein Saeid Amjaour. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. [Link]

-

Janssen, E., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

-

PubChemLite. (n.d.). Cyclobut-1-ene-1,2-dicarboxylic acid (C6H6O4). Retrieved from PubChemLite. [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from Radboud Repository. [Link]

-

RSC Publishing. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Buy this compound (EVT-314869) | 16508-05-7 [evitachem.com]

- 4. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 6. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

spectroscopic data (NMR, IR, Mass Spec) for 1-Cyclobutene-1,2-dicarboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclobutene-1,2-dicarboxylic acid

Introduction

This compound (C₆H₆O₄, Molecular Weight: 142.11 g/mol ) is a fascinating molecule that holds potential as a versatile building block in the synthesis of novel polymers and complex organic scaffolds.[1] Its structure, featuring a strained four-membered ring coupled with the rigidity of a double bond and the functionality of two carboxylic acid groups, presents a unique stereochemical and electronic landscape. For researchers in materials science and drug development, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding, offering a window into the molecule's connectivity, functional groups, and overall architecture.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide leverages established principles of spectroscopy and data from structurally related analogues, such as cis- and trans-cyclobutane-1,2-dicarboxylic acid and cyclobutene itself, to present a robust, predictive analysis. This approach, rooted in first principles, is designed to empower researchers to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Key Features

A clear visualization of the molecular structure is essential for interpreting spectroscopic data. The diagram below illustrates the connectivity of this compound and the numbering convention used throughout this guide.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (spin-spin splitting), and their relative numbers (integration).

Predicted ¹H NMR Spectrum

For this compound, we can predict three distinct signals:

-

Carboxylic Acid Protons (-COOH): A broad singlet in the downfield region of the spectrum.

-

Allylic Protons (-CH₂-): Two equivalent methylene groups at the C3 and C4 positions.

-

Symmetry: Due to the plane of symmetry through the C=C bond, the two methylene groups (C3 and C4) are chemically equivalent, and the two carboxylic acid groups are also equivalent.

The predicted chemical shifts and multiplicities are summarized in the table below.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 2H | Carboxylic acid protons are highly deshielded and often exchange, leading to a broad signal. |

| Allylic (-CH₂) | ~ 2.8 - 3.2 | Singlet | 4H | The protons on C3 and C4 are allylic to the double bond. Based on data for cyclobutene (~2.57 ppm) and considering the deshielding effect of the adjacent carboxylic acid groups, a downfield shift is expected.[2] Due to the symmetry of the molecule, these protons are chemically equivalent and would appear as a singlet. |

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is a good choice as it can dissolve the polar dicarboxylic acid and its residual proton signal does not obscure the expected signals. D₂O is another option, but would lead to the exchange and disappearance of the carboxylic acid proton signals.

-

Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion.

-

Relaxation Delay: A sufficient relaxation delay is crucial for accurate integration, especially for protons with long relaxation times.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal.

Predicted ¹³C NMR Spectrum

For this compound, three distinct carbon signals are expected due to the molecule's symmetry:

-

Carboxylic Acid Carbons (-COOH): One signal for the two equivalent carboxylic acid carbons.

-

Olefinic Carbons (C=C): One signal for the two equivalent sp²-hybridized carbons of the double bond.

-

Aliphatic Carbons (-CH₂-): One signal for the two equivalent sp³-hybridized methylene carbons.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Carboxylic Acid (-COOH) | 170 - 180 | The chemical shift for carboxylic acid carbons typically falls in this range. For trans-cyclobutane-1,2-dicarboxylic acid, this signal is observed around this region.[3] |

| Olefinic (C=C) | 135 - 145 | In cyclobutene, the olefinic carbons appear around 117.2 ppm.[2] The attachment of electron-withdrawing carboxylic acid groups will deshield these carbons, shifting them significantly downfield. |

| Aliphatic (-CH₂) | 30 - 40 | The aliphatic carbons in cyclobutene are at 31.3 ppm.[2] The influence of the double bond and the carboxylic acid groups will determine the final position, but it is expected to be in this general region. |

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, but with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid groups and the carbon-carbon double bond.

| Functional Group | Expected Absorption (cm⁻¹) | Vibrational Mode | Rationale and Comments |

| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups. This is a highly characteristic feature. |

| C=O (Carboxylic Acid) | ~ 1700 | Stretching | This is a strong, sharp absorption. Conjugation with the C=C double bond may slightly lower this frequency compared to a saturated dicarboxylic acid.[1] |

| C=C (Alkene) | ~ 1600 | Stretching | This absorption is expected to be of medium intensity.[1] |

| C-O (Carboxylic Acid) | 1200 - 1300 | Stretching | A medium to strong absorption. |

| O-H (Carboxylic Acid) | ~ 900 | Out-of-plane bend | A broad absorption characteristic of hydrogen-bonded dimers. |

Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method.

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure.

Predicted Mass Spectrum

The exact mass of this compound (C₆H₆O₄) is 142.0266 g/mol .[1] High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition.

Predicted Data (Electrospray Ionization - ESI):

| Adduct | Ionization Mode | Predicted m/z |

| [M-H]⁻ | Negative | 141.0193 |

| [M+Na]⁺ | Positive | 165.0158 |

| [M+H]⁺ | Positive | 143.0339 |

Data predicted by computational tools.[4]

Fragmentation Pattern (Electron Ionization - EI): In EI-MS, the molecular ion (M⁺˙ at m/z = 142) would be expected. Key fragmentation pathways could include:

-

Loss of H₂O: [M - H₂O]⁺˙ at m/z = 124

-

Loss of COOH: [M - COOH]⁺ at m/z = 97

-

Loss of CO₂: [M - CO₂]⁺˙ at m/z = 98

-

Retro [2+2] Cycloaddition: Fragmentation of the cyclobutene ring could lead to characteristic ions.

The interaction between the two carboxylic acid groups can influence the fragmentation pathways, which can sometimes be used to distinguish between isomers.[5]

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By combining fundamental principles with data from analogous structures, we have established a clear set of expectations for the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this molecule. The experimental protocols outlined herein represent best practices in analytical chemistry, designed to yield high-quality, reproducible data. For researchers venturing into the synthesis and application of this promising compound, this guide serves as a foundational reference for its structural elucidation and confirmation.

References

-

PubChem. Cyclobutane-1,2-dicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

NIST WebBook. 1,2-Cyclobutanedicarboxylic acid, trans-. National Institute of Standards and Technology. Available at: [Link]

-

PubChemLite. Cyclobut-1-ene-1,2-dicarboxylic acid (C6H6O4). Available at: [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene. Available at: [Link]

Sources

- 1. Buy this compound (EVT-314869) | 16508-05-7 [evitachem.com]

- 2. 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 3. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 13C NMR spectrum [chemicalbook.com]

- 4. PubChemLite - Cyclobut-1-ene-1,2-dicarboxylic acid (C6H6O4) [pubchemlite.lcsb.uni.lu]

- 5. 顺式-环丁烷-1,2-二羧酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 1-Cyclobutene-1,2-dicarboxylic Acid: From a Challenging Discovery to a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclobutene-1,2-dicarboxylic acid, a strained, unsaturated cyclic dicarboxylic acid, holds a unique position in organic chemistry. Its rigid four-membered ring and vicinal carboxylic acid functionalities impart distinct reactivity, making it a valuable precursor in the synthesis of complex molecules and materials. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on the underlying chemical principles that govern its utility. We will explore the early challenges in cyclobutane chemistry, detail a robust synthetic protocol, and examine its reactivity, particularly in the context of cycloaddition reactions.

A Legacy of Challenge: The Historical Context of Cyclobutane Synthesis

The path to understanding and synthesizing cyclobutane derivatives was fraught with difficulty and misinterpretation for early organic chemists. The inherent ring strain of the four-membered carbocycle led to a general belief that such compounds would be too unstable to exist.[1] Indeed, the history of 1,3-cyclobutanedicarboxylic acid is a notable example of mistaken identity, with numerous accomplished chemists between 1881 and 1950 reporting erroneous syntheses.[1] These early attempts, pioneered by chemists such as Markownikoff, Krestownikoff, and Perkin, often resulted in the formation of isomeric structures or rearrangement products, a testament to the complex reactivity of these strained systems.[1] For instance, a synthesis believed to yield cis-1,2-cyclobutanedicarboxylic acid by Markownikoff was later shown by Ingold, and confirmed by Deutsch and Buchman, to produce a methylcyclopropanedicarboxylic acid derivative.[1]

The authentic synthesis of saturated 1,2-cyclobutanedicarboxylic acid was a significant step forward, but the introduction of unsaturation to form this compound presented further synthetic hurdles. The development of modern synthetic methods, particularly those involving [2+2] cycloadditions, has been instrumental in accessing a wide range of cyclobutane and cyclobutene derivatives.[2] The work of chemists like Emanuel Vogel on the chemistry of small ring systems and aromatic compounds significantly advanced the field, providing a deeper understanding of the principles governing the synthesis and reactivity of these unique molecules.[3][4][5]

Synthesis of this compound: A Modern Approach

A reliable and well-characterized synthesis of this compound is crucial for its application in further synthetic endeavors. The following protocol, based on the work of Rudolf K. Boeckman, Jr. and his research group, provides a robust method for its preparation.

Experimental Protocol: Synthesis of this compound

This synthesis proceeds via the corresponding anhydride, which is subsequently hydrolyzed.

Step 1: Preparation of Cyclobut-1-ene-1,2-dicarboxylic Anhydride

-

Rationale: The synthesis of the anhydride as an intermediate is a common strategy. Anhydrides can often be purified more readily than the corresponding diacids and are easily converted to the diacid in a subsequent step.

Step 2: Hydrolysis to this compound

-

Rationale: The hydrolysis of the anhydride is a straightforward and high-yielding reaction that proceeds via nucleophilic attack of water on one of the carbonyl carbons, followed by ring-opening.

Caption: Synthetic pathway to this compound.

Structural and Physicochemical Properties

This compound is a white crystalline solid. The presence of the double bond within the strained four-membered ring, along with the two carboxylic acid groups, dictates its unique structural and electronic properties.

The molecular structure of this compound features a cyclobutene ring with two adjacent carboxylic acid groups attached to the double-bonded carbons.[6] This arrangement leads to significant ring strain.[7] X-ray crystallography has confirmed the cis orientation of the carboxyl groups in the solid state for related saturated cyclobutane diacids.[7] The carbon-carbon double bond is approximately 1.34 Å in length, and its proximity to the carboxylic acid groups enhances their acidity compared to saturated dicarboxylic acids.[7]

| Property | Value | Source |

| Molecular Formula | C₆H₆O₄ | [6] |

| Molecular Weight | 142.11 g/mol | [6] |

| Melting Point | 128–131 °C (for specific isomers) | [7] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [7] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Exhibits characteristic C=O stretching vibrations around 1700 cm⁻¹ for the carboxylic acid and a C=C stretching vibration near 1600 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum shows resonances for the cyclobutene ring protons typically between δ 2.5–3.0 ppm.[7]

Reactivity and Applications in Organic Synthesis

The unique structural features of this compound make it a versatile building block in organic synthesis. Its reactivity is dominated by the interplay of the strained double bond and the two carboxylic acid functionalities.

The Diels-Alder Reaction: A Key Transformation

A significant reaction of this compound is its participation as a dienophile in the Diels-Alder reaction. This [4+2] cycloaddition provides a powerful method for the construction of six-membered rings with high stereocontrol.

In its reaction with cyclopentadiene, this compound predominantly forms the endo-stereoisomer. This stereochemical outcome is noteworthy because many other cyclobutene derivatives with electron-withdrawing groups favor the exo-product. The preference for the endo adduct is attributed to the formation of an intramolecular hydrogen bond between the two carboxylic acid groups of the diacid. This hydrogen bond influences the non-bonded interactions in the transition state of the cycloaddition, favoring the endo pathway.

Caption: Diels-Alder reaction of this compound.

Applications in Drug Development and Materials Science

Cyclobutane-containing dicarboxylic acids and their derivatives are of growing interest in medicinal chemistry and materials science.[2] The rigid cyclobutane scaffold can be used to constrain the conformation of a molecule, which can be advantageous in the design of drug candidates that target specific biological receptors.[8] While specific applications of this compound in marketed drugs are not widely documented, its derivatives are valuable intermediates in the synthesis of complex molecules.

In materials science, dicarboxylic acids are fundamental building blocks for polymers such as polyesters and polyamides.[2] The incorporation of the rigid and strained cyclobutene ring into a polymer backbone can impart unique thermal and mechanical properties.

Conclusion

This compound, a molecule born from a history of synthetic challenges in small ring chemistry, has emerged as a valuable and versatile building block for organic synthesis. Its unique combination of a strained double bond and vicinal carboxylic acid groups provides a platform for a range of chemical transformations, most notably the Diels-Alder reaction. As the demand for structurally complex and conformationally constrained molecules in drug discovery and materials science continues to grow, the utility of this compound and its derivatives is poised to expand, solidifying its place as a key tool in the synthetic chemist's arsenal.

References

-

Vogel, E. (2011). Emanuel Vogel (1927 – 2011). ChemistryViews. [Link]

-

KIT - Institute of Organic Chemistry. (2019). Nachruf auf Prof. Dr. Dr. h.c. mult. Emanuel Vogel. [Link]

-

World Scientific Publishing. (n.d.). Obituary for Emanuel Vogel. [Link]

-

Jordan, J. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

-

Cason, J., & Allen, C. F. (1949). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. The Journal of Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutene synthesis. [Link]

-

ResearchGate. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. [Link]

-

National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PubMed Central. [Link]

- Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.

- Google Patents. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters.

-

Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. [Link]

-

Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. [Link]

-

Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

Sources

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 3. Emanuel Vogel – Wikipedia [de.wikipedia.org]

- 4. Emanuel Vogel (1927 – 2011) - ChemistryViews [chemistryviews.org]

- 5. worldscientific.com [worldscientific.com]

- 6. Buy this compound (EVT-314869) | 16508-05-7 [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

stability and degradation of 1-Cyclobutene-1,2-dicarboxylic acid

An In-depth Technical Guide to the Stability and Degradation of 1-Cyclobutene-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fascinating molecule characterized by a strained four-membered ring system, a reactive carbon-carbon double bond, and two carboxylic acid functionalities. This unique combination of structural features imparts a distinct reactivity profile, making it a valuable building block in organic synthesis, polymer chemistry, and pharmaceutical development. However, the inherent ring strain and photoreactive nature also define its stability and degradation pathways. This guide provides a comprehensive technical overview of the stability of this compound, detailing its primary degradation mechanisms, and presenting field-proven methodologies for its assessment.

Physicochemical Properties and Structural Features

The core structure of this compound dictates its chemical behavior. The molecule's reactivity is primarily centered around the strained cyclobutene ring and the versatile carboxylic acid groups.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 142.11 g/mol | [2] |

| CAS Number | 16508-05-7 | [3] |

| Appearance | Off-white to light brown solid (for related cyclobutane dicarboxylic acids) | [4] |

| Key Structural Features | Strained four-membered ring, one C=C double bond, two carboxylic acid groups | [2] |

Note: The molecular formula C₆H₆O₃ and corresponding molecular weight of 126.11 g/mol cited in one source corresponds to the anhydride form of the molecule.[1] The diacid form has the formula C₆H₈O₄ and a molecular weight of approximately 144.13 g/mol .[4][5][6][7]

Core Degradation Pathways: Mechanisms and Causality

The degradation of this compound is not a random process but is governed by well-defined chemical principles. The inherent energy of the strained ring system provides a thermodynamic driving force for reactions that lead to more stable, open-chain structures. The primary pathways of degradation are photochemical and thermal ring-opening.

Photochemical Degradation: An Electrocyclic Ring-Opening

The most significant and well-documented degradation pathway for cyclobutene derivatives is a photochemical electrocyclic ring-opening reaction.[8] This process is highly efficient and stereospecific, governed by the Woodward-Hoffmann rules of orbital symmetry.[8]

Mechanism: Upon absorption of ultraviolet (UV) light, the π-electrons in the cyclobutene ring are excited. This excitation allows for a concerted [2π + 2σ] electrocyclic reaction where the sigma (σ) bond opposite the double bond breaks, and the π-bond opens, resulting in the formation of a conjugated 1,3-butadiene derivative.[8] This reactivity is the foundation for their use as molecular photoswitches, where light can be used to reversibly interconvert between a closed-ring (cyclobutene) and an open-ring (butadiene) isomer, often with differing biological activities.[8]

Caption: Photochemical degradation pathway of this compound.

Thermal Degradation: Ring Cleavage

The strain energy of the cyclobutane and cyclobutene ring makes it susceptible to thermal cleavage.[9][10] While cyclobutanes are relatively inert for a strained carbocycle, the presence of substituents and unsaturation can lower the activation energy required for decomposition.[11][12]

Mechanism: Upon heating, sufficient thermal energy can overcome the activation barrier for the cleavage of the C-C bonds within the ring. This results in the formation of two alkene molecules. For cyclobutane itself, the primary decomposition products are two molecules of ethylene.[12] For substituted cyclobutenes like this compound, this pathway would lead to the corresponding substituted alkene fragments. This property is being explored for the development of thermally degradable or recyclable polymers, where the cyclobutane moiety acts as a cleavable linker.[9][10]

Caption: Thermal degradation pathway via ring cleavage.

Hydrolytic and pH-Dependent Stability

While the cyclobutene ring itself is not primarily susceptible to hydrolysis, the carboxylic acid functional groups dictate the molecule's behavior in aqueous environments and its stability at different pH values. In acidic or alkaline conditions, related cyclobutane-fused ester structures are known to undergo hydrolysis.[13] For this compound, the key considerations are:

-

Esterification/Hydrolysis: In the presence of alcohols and an acid catalyst, the carboxylic acid groups can undergo esterification. Conversely, if the molecule is in an ester form (as a prodrug, for example), it would be susceptible to acid- or base-catalyzed hydrolysis back to the dicarboxylic acid.

-

Anhydride Formation: The cis-isomer of the saturated cyclobutane-1,2-dicarboxylic acid can form a cyclic anhydride.[1] This anhydride is a reactive intermediate, readily undergoing ring-opening reactions with nucleophiles to form esters or amides.[1] This reactivity is likely shared by the cis-1-cyclobutene-1,2-dicarboxylic acid.

Experimental Protocols for Stability Assessment

To ensure the reliability and robustness of data in a research or drug development setting, stability testing must be conducted using validated, systematic protocols.

Protocol: Assessment of Photochemical Stability

This protocol is designed to quantify the rate of photochemical degradation and determine the reaction's quantum yield.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a photochemically inert solvent (e.g., acetonitrile, methanol) at a known concentration. The initial absorbance at the irradiation wavelength should be between 0.5 and 1.0.

-

Actinometry: Prepare a chemical actinometer solution (e.g., ferrioxalate) to precisely measure the photon flux of the light source.

-

Irradiation: Irradiate a known volume of the sample solution with a monochromatic light source (e.g., a laser or a lamp with a bandpass filter) at a wavelength where the compound absorbs. Maintain a constant temperature throughout the experiment.

-

Monitoring: At specific time intervals, withdraw aliquots and analyze them using UV-Vis spectroscopy or a stability-indicating HPLC method to determine the change in concentration of the parent compound or the appearance of the butadiene product.[8] Ensure the reaction conversion remains below 10-15% to maintain a linear relationship with time.[8]

-

Data Analysis: Under identical conditions, irradiate the actinometer solution to determine the number of photons absorbed.[8] Use this data to calculate the quantum yield (Φ), which is the ratio of moles of product formed (or reactant consumed) to the moles of photons absorbed.

Caption: Workflow for assessing photochemical stability.

Protocol: Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for determining the thermal decomposition profile of a compound.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 2-10 mg) of this compound into a TGA or DSC pan.

-

TGA Analysis:

-

Place the sample in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10-20 °C/min) under a continuous flow of an inert gas (e.g., nitrogen).[9]

-

Record the sample's mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

-

-

DSC Analysis:

-

Place the sample in the DSC instrument.

-

Heat the sample at a constant rate, recording the heat flow required to maintain the sample at the same temperature as a reference.[9]

-

Exothermic or endothermic peaks can indicate decomposition, melting, or other phase transitions. A sharp exothermic peak concurrent with mass loss in TGA is a strong indicator of thermal decomposition.

-

Summary and Conclusion

The stability of this compound is intrinsically linked to its strained-ring structure. While stable under standard storage conditions away from light, it is highly susceptible to degradation via two primary, energy-driven pathways:

-

Photochemical Degradation: A highly efficient electrocyclic ring-opening to a 1,3-butadiene derivative upon exposure to UV radiation.

-

Thermal Degradation: Ring cleavage at elevated temperatures to form smaller alkene fragments.

Understanding these degradation pathways is critical for professionals in drug development and materials science. For pharmaceutical applications, it necessitates careful handling and formulation to prevent light-induced degradation. For materials science, these degradation properties can be advantageously harnessed to create photoswitches and thermally recyclable polymers. The protocols outlined in this guide provide a robust framework for quantifying the stability of this versatile chemical entity.

References